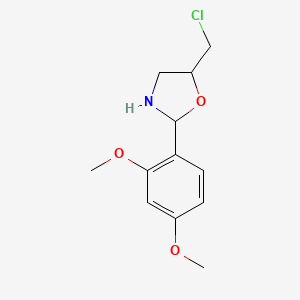
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine” is an organic molecule that contains an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a 2,4-dimethoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available in my current knowledge base, oxazolidines are typically synthesized through the reaction of an amine with a carbonyl compound, such as a ketone or an aldehyde, in a process known as reductive amination .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the oxazolidine ring and the various functional groups. The 2,4-dimethoxyphenyl group is a phenyl ring (a cyclic group of six carbon atoms) with two methoxy groups (-OCH3) attached at the 2nd and 4th positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazolidine ring could potentially be opened under acidic or basic conditions. The chloromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxazolidine ring, polar methoxy groups, and polar chloromethyl group would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine and 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazolidine. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the anti-cancer drug sunitinib. In addition, this compound has been used in the synthesis of various natural products, such as the anti-inflammatory compound quercetin and the anti-cancer compound curcumin.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in various studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various studies. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-2, which can lead to anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to inhibit the activity of certain proteins involved in cell signaling, such as phosphatidylinositol-3 kinase (PI3K) and protein kinase C (PKC). Inhibition of these proteins can lead to anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine in laboratory experiments has several advantages. It is a relatively cheap and commercially available compound, and it is easy to synthesize in the lab. In addition, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is a relatively toxic compound, and it should be handled with caution.
Future Directions
For research include further studies of the biochemical and physiological effects of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine, as well as studies of its potential applications in the synthesis of pharmaceuticals and natural products. In addition, further studies of the mechanism of action of this compound are needed to better understand its effects and potential uses. Finally, further studies of the synthesis of this compound and its derivatives are needed to improve the yield and purity of the compound.
Synthesis Methods
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloromethyl-4-methoxybenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. This reaction yields a mixture of this compound and its isomer 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazolidine. The yield of the reaction is typically in the range of 70-90%.
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-8-3-4-10(11(5-8)16-2)12-14-7-9(6-13)17-12/h3-5,9,12,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZVDXJJIDZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NCC(O2)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


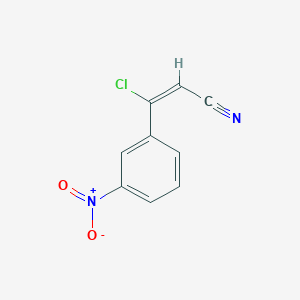

![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
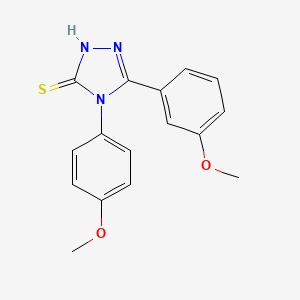

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
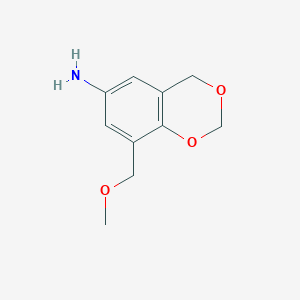

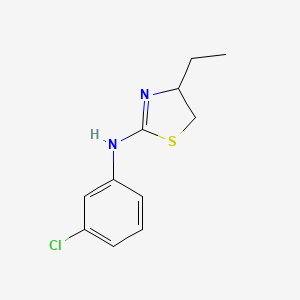
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)

